(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid, also known as a derivative of propanoic acid, is a chiral compound characterized by the presence of a trifluoromethyl group and a sulfonate moiety. Its unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields. The compound is classified as an organic acid and is used in pharmaceutical applications due to its potential therapeutic effects.
This compound can be sourced from various chemical suppliers and is classified under the category of sulfonic acids due to the presence of the sulfonyl group. It is also categorized as an aromatic compound due to the phenyl group attached to the propanoic acid backbone. The chemical structure indicates that it may possess significant biological activity, particularly in medicinal chemistry.
The synthesis of (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid typically involves several steps:
The molecular formula for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid is C12H12F3O4S. The structure features:
(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid can undergo various chemical reactions, including:
The mechanism of action for (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Data on specific targets and pathways are necessary for a comprehensive understanding of its pharmacodynamics.
Relevant data includes pKa values indicating acidity, which can influence solubility and reactivity in biological systems.
(S)-2-[4-[[[Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic acid has several scientific uses:
The installation of the trifluoromethylsulfonyloxy (triflate) group at the para-position of phenylpropanoic acid derivatives is a critical step in accessing S-configured electrophilic building blocks. This transformation typically employs nucleophilic displacement reactions where phenols react with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. The reaction proceeds via an SN₂ mechanism at the electrophilic sulfur center, generating the aryl triflate and a triflate anion as a byproduct [2] [4]. Key optimization parameters include:
Table 1: Reagent Optimization for Triflate Installation
Phenol Precursor | Triflating Agent | Base | Yield (%) | Purity (%) |
---|---|---|---|---|
4-Hydroxyphenylpropanoic acid | (CF₃SO₂)₂O | Pyridine | 92 | 99 |
Methyl 4-hydroxyphenylpropanoate | CF₃SO₂Cl | 2,6-Lutidine | 85 | 97 |
4-Hydroxyphenylpropionamide | (CF₃SO₂)₂O | Triethylamine | 78 | 95 |
Alternative triflating agents include N-phenyltriflimide, which minimizes epimerization risks in acid-sensitive substrates due to its lower electrophilicity [4]. The triflate group's exceptional electron-withdrawing nature (Hammett σₚ⁺ = 1.44) enhances electrophilicity for downstream cross-coupling reactions while maintaining stereochemical integrity at the α-carbon [8].
Preserving enantiopurity during carboxylic acid manipulations requires stereoretentive strategies. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) achieves kinetic separation through differential esterification rates of enantiomers. For S-phenylpropanoic acid derivatives:
Table 2: Stereoselectivity Comparison in Esterification/Hydrolysis
Method | Conditions | ee (%) S-Acid | Reaction Rate (S vs R) |
---|---|---|---|
Lipase PS-C3 | Vinyl acetate, 25°C | 98.5 | 0.02 (kᵣ/kₛ) |
Candida rugosa lipase | Ethanol, 30°C | 95.2 | 0.05 (kᵣ/kₛ) |
Chemical hydrolysis | 0.5M LiOH, –10°C | 99.1 | N/A |
Chiral auxiliaries offer complementary approaches. Evans oxazolidinones enable formation of mixed anhydrides that undergo nucleophilic acyl substitution with retention, achieving ee >99% after auxiliary removal [5]. Solid-state analyses confirm that S-enantiomers crystallize in P2₁2₁2₁ space groups with distinctive hydrogen-bonding motifs, enabling stereopurification via recrystallization [8].
Solid-phase synthesis enables rapid diversification of S-triflate scaffolds for drug discovery applications. The carboxylic acid is anchored to photocleavable linkers (e.g., o-nitrobenzyl alcohol derivatives) via ester bonds, permitting UV-triggered release [1]. Key steps include:
Quality control integrates single-bead mass spectrometry and DNA barcode sequencing to validate structural fidelity. Deep sequencing of encoded libraries reveals that S-triflates exhibit 3-fold higher coupling efficiency than racemic analogs due to reduced steric hindrance in chiral environments [1]. Post-synthesis, triflate-containing compounds are released via photocleavage at 365 nm with >95% recovery and no detectable racemization [1].
The Mitsunobu reaction constructs the chiral α-carbon center with complete inversion of configuration, making it indispensable for synthesizing S-enantiomers from R-alcohols. The mechanism involves:
For S-phenylpropanoic acid synthesis:
The reaction has synthesized bioactive S-configured natural products like Lycoposerramine-X (80% yield, 25% overall yield after 12 steps) and batzelladine F (80% yield via double Mitsunobu substitution) [6]. Limitations include incompatibility with tertiary alcohols and sensitivity to steric hindrance at the β-carbon.
The triflate group enables chemo- and regioselective alkylations via electrophilic activation. Electroreductive coupling using earth-abundant titanium catalysts (e.g., Cp₂TiCl₂) converts S-triflates into alkylated products under mild conditions:
Transition metal-catalyzed methods exhibit broader scope:
Pd(OAc)₂/XPhos-catalyzed α-arylation: S-Triflate + Malonate ester → Quaternary α-aryl propanoate (85% yield, 99% ee) NiCl₂(dme)/bpy-mediated decarboxylative alkylation: S-Triflate + Redox-active ester → Alkylated product (78% yield)
Carboxylic acid direct functionalization avoids protecting group manipulations. Copper(II) triflate-catalyzed reductive etherification using 1,1,3,3-tetramethyldisiloxane converts S-triflates into chiral ethers without racemization [7]. This strategy has synthesized pharmaceutical intermediates like cholesterol-lowering agents (34% yield) [3].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6